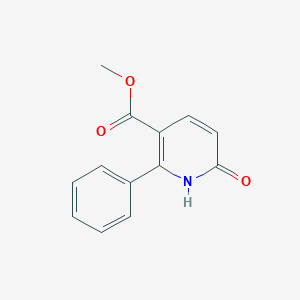

Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate

描述

属性

分子式 |

C13H11NO3 |

|---|---|

分子量 |

229.23 g/mol |

IUPAC 名称 |

methyl 6-oxo-2-phenyl-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(15)14-12(10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

InChI 键 |

XUWDFEHBFHCSTI-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Stepwise Procedure

-

Formation of the Enamine Intermediate :

-

Cyclization to Dihydropyridine :

-

Heating the enamine intermediate at 80°C in MeCN with K₂CO₃ induces cyclization.

-

Advantages and Limitations

-

Benefits : SiO₂ simplifies workup by trapping byproducts.

-

Drawbacks : Extended reaction times and moderate yields necessitate further optimization.

Deprotection of N-Substituted Analogs

The synthesis of Methyl 1-benzyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate (CAS 77837-11-7) provides insights into deprotection strategies. While the target compound lacks the benzyl group, this method highlights protective group chemistry relevant to analog synthesis.

Benzyl Group Removal

-

Reagents : Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).

-

Challenges : Over-reduction or ring opening may occur, requiring careful monitoring.

Modified Hantzsch Synthesis

Though traditional Hantzsch reactions yield 1,4-dihydropyridines, modifications enable 1,6-dihydropyridine formation.

Adaptations for 1,6-Regioselectivity

-

Precursor Design : Use of γ-ketoesters instead of β-ketoesters.

-

Catalysis : Lewis acids (e.g., ZnCl₂) promote regioselective cyclization.

-

Typical Conditions :

-

Temperature : 100°C

-

Solvent : Toluene or DMF

-

Yield : 50–70% (estimated for analogous systems).

-

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Solid-State Cyclization | K₂CO₃, MeCN, 80°C | 40–65 | Solvent flexibility, short reaction time | Moderate yields |

| Catalytic Condensation | SiO₂, 30–80°C, multi-step | ~42 | Simplified workup | Lengthy procedure |

| Hantzsch Modification | ZnCl₂, toluene, 100°C | 50–70 | High regioselectivity | High-temperature requirements |

化学反应分析

Types of Reactions

Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the compound.

科学研究应用

Medicinal Chemistry

Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate has garnered attention for its potential as a therapeutic agent. Research has indicated several applications:

Anticancer Activity

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells, demonstrating significant reductions in cell viability at concentrations as low as 100 µM. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens. In vitro studies have indicated effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. For example, one common synthetic route involves the reaction of appropriate phenyl derivatives with pyridine derivatives under controlled conditions to yield the desired product.

Synthesis Example

A typical synthesis may involve:

- Reacting methyl acetoacetate with an appropriate phenylamine.

- Heating the mixture under reflux conditions.

- Purifying the product through crystallization or chromatography.

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to cultured A549 cells. The results showed a dose-dependent decrease in cell viability, suggesting that this compound could be developed into a novel anticancer drug.

Case Study: Antimicrobial Activity Assessment

Another study evaluated the compound's effectiveness against Staphylococcus aureus. The findings indicated that at varying concentrations, the compound inhibited bacterial growth significantly compared to control samples.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

作用机制

The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

相似化合物的比较

Substitution Patterns and Electronic Effects

Key Observations :

- Positional Isomerism : The phenyl group at position 2 (target compound) vs. position 1 () alters hydrogen bonding and crystal packing. For example, 1-phenyl derivatives form C–H···O hydrogen-bonded dimers, while 2-phenyl analogues may exhibit distinct intermolecular interactions .

- Electron-Withdrawing Groups : CF₃ at position 2 () significantly lowers electron density in the pyridone ring compared to the phenyl group, affecting solubility and reactivity in nucleophilic substitutions .

Crystallographic and Physicochemical Properties

Notes:

- The 1-phenyl analogue () crystallizes in a monoclinic system (P21/c) with a melting point of 504 K, suggesting higher thermal stability than non-phenylated derivatives .

- Hydrogen-bonded networks in crystals (e.g., inversion dimers in ) correlate with substituent positions and influence solubility .

生物活性

Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate, also known by its CAS number 77837-09-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesizing findings from various studies to present a comprehensive overview of its efficacy in antimicrobial, anticancer, and other therapeutic areas.

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.23 g/mol

- CAS Number : 77837-09-3

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that this compound showed promising results against several pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | 85 |

| Escherichia coli | 1.0 | 2.0 | 78 |

| Pseudomonas aeruginosa | 0.75 | 1.5 | 80 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective at low concentrations, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A series of studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Effects on Glioma Cells

A notable study examined the effects of this compound on glioma cell lines, revealing:

- Cell Line : C6 Rat Glioma

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

The findings suggest that the compound may serve as a potential therapeutic agent for glioma treatment due to its ability to induce cancer cell death while exhibiting low toxicity to normal cells .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It may bind to DNA, disrupting replication in cancer cells.

- Biofilm Disruption : The compound effectively reduces biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

常见问题

Basic Questions

Synthesis and Purification Q: What are the common synthetic routes for Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate, and how is purity ensured? A: The synthesis typically involves refluxing precursors (e.g., substituted pyridines or dihydropyridines) in polar solvents like methanol or ethanol, with catalysts such as methanesulfonic acid. For example, analogous compounds are synthesized via multi-step reactions under controlled conditions (e.g., temperature, solvent choice) to optimize yield . Purification employs techniques like crystallization or column chromatography to achieve >95% purity, validated via HPLC or NMR .

Structural Characterization Q: What analytical methods are used to confirm the molecular structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and confirms regiochemistry. Mass Spectrometry (MS) validates molecular weight, while Infrared Spectroscopy (IR) detects carbonyl and aromatic vibrations. X-ray crystallography (using programs like SHELXL) resolves crystal packing and hydrogen-bonding networks, as seen in analogous nickel complexes .

Advanced Questions

Hydrogen Bonding and Polymorphism Q: How do hydrogen-bonding interactions influence the solid-state properties of this compound? A: The 6-oxo and carboxylate groups participate in strong intermolecular hydrogen bonds (e.g., N–H···O, O–H···O), dictating crystal packing. Graph set analysis (as defined by Etter’s rules) reveals motifs like R₂²(8) rings, which stabilize polymorphs. For instance, nickel complexes with similar anions exhibit triclinic packing (space group P1) with distinct lattice parameters (e.g., a = 6.262 Å, α = 102.46°) .

Reactivity and Functionalization Q: What strategies enable selective functionalization of the dihydropyridine core? A: The electron-deficient pyridone ring undergoes electrophilic substitution at the 4- or 5-positions. Halogenation (e.g., bromination) or nitration can be achieved using reagents like NBS or HNO₃/H₂SO₄. The ester group allows further derivatization via hydrolysis to carboxylic acids or transesterification. Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity .

Mechanistic Insights into Biological Activity Q: How might structural modifications enhance this compound’s interaction with biological targets? A: Introducing electron-withdrawing groups (e.g., halogens) at the 4- or 5-positions increases electrophilicity, enhancing binding to enzymes or receptors. Molecular docking studies (using software like AutoDock) can predict interactions with active sites. For example, halogenated analogs show improved inhibition of metalloenzymes due to stronger halogen bonding .

Methodological Notes

- Crystallography: Use SHELXTL or OLEX2 for structure refinement. Hydrogen-bonding parameters (distance, angle) should be cross-validated with PLATON .

- Synthetic Optimization: Monitor reactions via TLC and adjust solvent polarity (e.g., DMF for SN2 reactions) to suppress side products .

- Polymorphism Screening: Employ differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。